
5-(3-Methylphenyl)-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylphenyl)-5-oxovaleric acid, also known as 3-methylphenylacetic acid, is a naturally occurring carboxylic acid found in various fruits and vegetables. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acid has a unique structure that allows it to be used in a variety of chemical reactions. It has also been studied for its potential applications in the medical and agricultural fields.
作用機序
The mechanism of action of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid is not fully understood. However, it is believed that the acid interacts with certain proteins in the body, which results in the inhibition of certain enzymes and other biochemical pathways. This inhibition can lead to a variety of physiological effects, such as anti-inflammatory and antimicrobial effects.
Biochemical and Physiological Effects
3-Methylphenylacetic acid has been studied for its potential effects on the human body. Studies have shown that the acid has anti-inflammatory and antimicrobial properties. It has also been shown to have an inhibitory effect on certain enzymes and biochemical pathways. In addition, the acid has been shown to have an inhibitory effect on certain types of cancer cells.
実験室実験の利点と制限
The main advantage of using 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, the acid is not very stable and can easily degrade in the presence of light and heat. Additionally, the acid is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid. One area of research is the potential use of the acid in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to better understand the mechanism of action of the acid and its potential effects on the human body. Additionally, further research could be conducted to explore the potential use of the acid as a plant growth regulator and as an anti-inflammatory agent. Finally, research could be conducted to explore the potential use of the acid as an insecticide and as a fungicide.
合成法
3-Methylphenylacetic acid can be synthesized through a variety of methods. The most common method involves the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkali metal hydroxide in aqueous solution. This reaction produces a salt of the acid that can be purified and crystallized. Other methods of synthesis include the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkyl halide in the presence of a strong base, as well as the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkyl halide in the presence of a strong acid.
科学的研究の応用
3-Methylphenylacetic acid has been studied for its potential applications in the medical and agricultural fields. In the medical field, the acid has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacteria. In the agricultural field, the acid has been studied for its potential role as a plant growth regulator. It has also been studied for its ability to inhibit the growth of certain fungi and bacteria, as well as its potential use as a pesticide.
特性
IUPAC Name |
5-(3-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIUFKUQPXOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374986 |
Source


|
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36978-51-5 |
Source


|
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

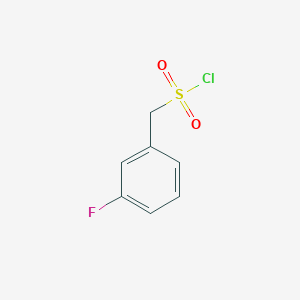
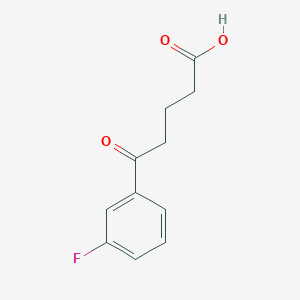
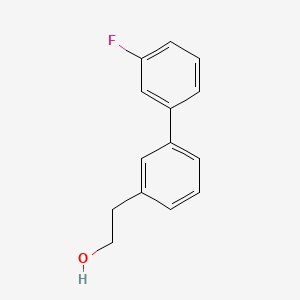
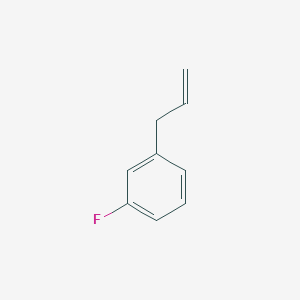
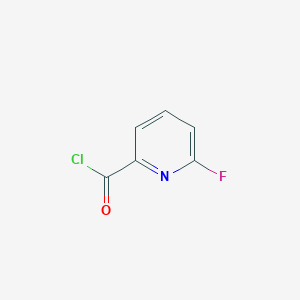



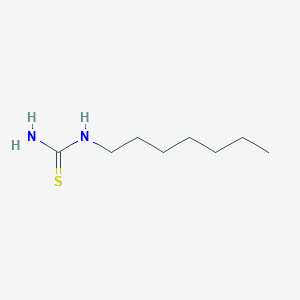
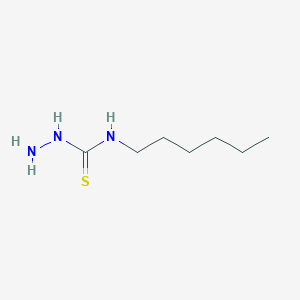
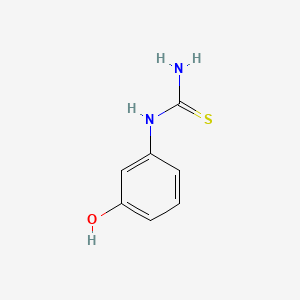


![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)